N-(1-adamantyl)-2-thiophen-3-ylacetamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(6-11-1-2-19-10-11)17-16-7-12-3-13(8-16)5-14(4-12)9-16/h1-2,10,12-14H,3-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLLTHYOSKXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-thiophen-3-ylacetamide typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by the reduction of 1-adamantyl nitrile using lithium aluminum hydride (LiAlH4) or by the Ritter reaction of adamantane with acetonitrile and sulfuric acid.
Acylation of 1-adamantylamine: The 1-adamantylamine is then reacted with 2-thiophen-3-ylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the acylation step and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: N-(1-adamantyl)-2-thiophen-3-ylamine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(1-adamantyl)-2-thiophen-3-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Compounds
*Calculated based on structural formula.
Q & A
Basic: What are the recommended synthetic routes for N-(1-adamantyl)-2-thiophen-3-ylacetamide?
Answer:
The synthesis of adamantyl-containing acetamides typically involves multi-step reactions. A common approach includes coupling 1-adamantylamine with a thiophene acetic acid derivative. For example:
- Step 1: Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride).
- Step 2: Amide bond formation under controlled pH (7–9) and temperature (0–25°C) with a base like triethylamine to neutralize HCl byproducts .
- Step 3: Purification via column chromatography or recrystallization.
Alternative methods include click chemistry for introducing functional groups (e.g., azide-alkyne cycloaddition), as demonstrated in adamantyl-triazole hybrids .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry (e.g., adamantyl C–H signals at δ ~1.6–2.1 ppm; thiophene protons at δ ~6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% ideal for biological assays) and detects side products .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography: Resolves 3D conformation (if crystalline) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during acylation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
- Catalyst Use: Additives like 4-dimethylaminopyridine (DMAP) accelerate amide coupling .
- Real-Time Monitoring: Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress .
- Design of Experiments (DoE): Statistical optimization of variables (e.g., molar ratios, pH) maximizes yield .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's biological activity?
Answer:
- Multi-Assay Validation: Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with in vivo models to cross-verify results .
- Structural Dynamics Analysis: Molecular dynamics simulations assess conformational flexibility in solution vs. crystal states .
- Metabolite Profiling: LC-MS identifies bioactive metabolites that may differ from parent compound predictions .
Basic: What are the key structural features of this compound that influence its biological interactions?
Answer:
- Adamantyl Group: High lipophilicity enhances membrane permeability and protein binding via van der Waals interactions .
- Thiophene Ring: π-π stacking with aromatic residues in target proteins (e.g., kinases, GPCRs) .
- Acetamide Linker: Hydrogen bonding with catalytic residues (e.g., serine in proteases) .
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
Answer:
- Isotopic Labeling: Synthesize deuterated or 13C-labeled analogs to track metabolic fate via LC-MS .
- Microsomal Incubations: Liver microsomes identify Phase I metabolites (oxidation, hydrolysis) .
- Bile/Cohort Analysis: Collect bile and urine samples to detect Phase II conjugates (e.g., glucuronidation) .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates .
- Emergency Protocols: Immediate access to safety showers and eye-wash stations .
Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
Answer:
- Purity Requirements: ≥98% purity via HPLC to avoid crystal defects .
- Solvent Screening: Test solvent mixtures (e.g., methanol/acetone) for slow evaporation .
- Temperature Gradients: Gradual cooling (0.5°C/day) promotes ordered lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
